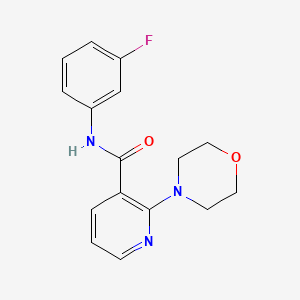

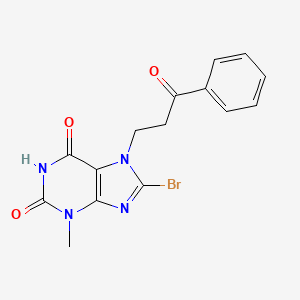

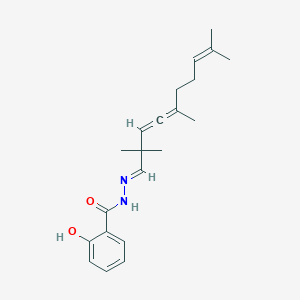

8-bromo-3-methyl-7-(3-oxo-3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-bromo-3-methyl-7-(3-oxo-3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has gained significant attention in scientific research. It is a purine analog that has shown potential in various applications, including medicinal chemistry and drug development.

Wissenschaftliche Forschungsanwendungen

Bromophenols and Nucleoside Base Derivatives

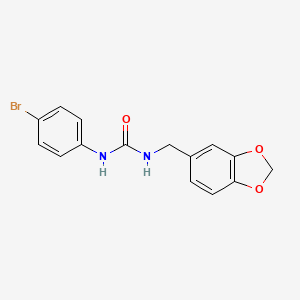

Bromophenols, including compounds similar to the one , have been studied for their potential in deriving new chemical entities. For instance, research on the red alga Rhodomela confervoides has led to the isolation of new bromophenols C-N coupled with nucleoside base derivatives. These compounds were derived using spectroscopic and chemical methods, demonstrating the versatility of bromophenol-based structures in medicinal chemistry and natural product synthesis (Ma et al., 2007).

Antimicrobial Activity and Quantum Chemical Investigation

In the realm of antimicrobial research, novel succinimide derivatives, including bromophenyl compounds, have shown promise. One study synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and investigated their structures and antimicrobial activities. The bromo derivatives, in particular, exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, indicating their potential as novel antimicrobial agents (Cvetkovic et al., 2019).

Catalysis by Polynucleotide Phosphorylase

Another research area involves the study of mono- and polynucleotide conformation in relation to catalysis by polynucleotide phosphorylase. Compounds like 8-bromoguanosine 5'-diphosphate have been found to inhibit polymerization and exchange in these processes. This suggests the significance of such brominated compounds in understanding the mechanisms of enzymatic reactions and their potential applications in biochemistry and molecular biology (Kapuler et al., 1970).

Unusual Reaction in Organic Synthesis

In organic chemistry, the reaction of 8-bromo-substituted purine diones with various reagents can lead to unexpected products. For example, a study exploring the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF led to the formation of unusual reaction products. This highlights the complexity and unpredictability of reactions involving brominated purine diones, which can be crucial for synthetic organic chemists (Khaliullin & Shabalina, 2020).

Eigenschaften

IUPAC Name |

8-bromo-3-methyl-7-(3-oxo-3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O3/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)8-7-10(21)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIIYDNFLJTHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-3-methyl-7-(3-oxo-3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)

![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5566673.png)

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566720.png)

![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)

![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)

![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)